molecular formula C20H20N2O3S2 B2903188 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895443-96-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2903188
CAS No.: 895443-96-6
M. Wt: 400.51
InChI Key: JFAAFICBXPIXCA-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with p-toluenesulfonyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-5-8-16(9-6-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAAFICBXPIXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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